BuChE Inhibition by the 3-Methylbenzyl Arm
The 3-methylbenzyl substituent is essential for BuChE activity. The α‑lipoic acid conjugate ALA-1-(3-methylbenzyl)piperazine (compound 15) inhibited BuChE with IC₅₀ = 2.3 ± 0.7 μM and bound with Kᵢ = 2.91 ± 0.15 μM, while the parent 1-(3-methylbenzyl)piperazine showed zero inhibition [1]. This demonstrates that a single 3-methylbenzyl arm can confer low‑micromolar BuChE potency when appropriately derivatized, a property absent in simple benzylpiperazine or 4-nitrobenzylpiperazine fragments.
| Evidence Dimension | BuChE inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.3 ± 0.7 μM (ALA-1-(3-methylbenzyl)piperazine) |
| Comparator Or Baseline | 1-(3-Methylbenzyl)piperazine: no inhibition |
| Quantified Difference | From inactive to IC₅₀ 2.3 μM |
| Conditions | In vitro enzyme assay; substrate: butyrylthiocholine; human BuChE |
Why This Matters
Procurement for cholinesterase-targeted projects requires the 3-methylbenzyl arm; the mono‑substituted building block is proven inactive and would waste screening resources.
- [1] Kim, B.-C. et al. Bull. Korean Chem. Soc. 2013, 34, 3322–3326. DOI: 10.5012/bkcs.2013.34.11.3322. View Source
